![molecular formula C13H22BNO3 B2528850 2-tert-Butyl-oxazole-5-boronic acid pinacol ester CAS No. 2408429-93-4](/img/structure/B2528850.png)
2-tert-Butyl-oxazole-5-boronic acid pinacol ester
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Description
2-tert-Butyl-oxazole-5-boronic acid pinacol ester is a boronic acid derivative that has gained significant attention in the field of organic synthesis due to its remarkable properties. This compound is widely used in scientific research applications, particularly in the field of medicinal chemistry.
Scientific Research Applications
Catalytic Protodeboronation
Pinacol boronic esters, such as the compound , are highly valuable building blocks in organic synthesis . They are used in the catalytic protodeboronation of 1°, 2° and 3° alkyl boronic esters utilizing a radical approach . This process is a valuable transformation in organic synthesis .
Anti-Markovnikov Hydromethylation of Alkenes
The compound is used in the formal anti-Markovnikov hydromethylation of alkenes . This is a valuable but previously unknown transformation .
Total Synthesis of Natural Products
The protodeboronation of pinacol boronic esters has been used in the formal total synthesis of δ-®-coniceine and indolizidine 209B . These are complex natural products, and the use of boronic esters simplifies their synthesis .
Suzuki–Miyaura Coupling
One of the most important applications of organoboron compounds like this one is the Suzuki–Miyaura coupling . This is a widely-used transition metal catalyzed carbon–carbon bond forming reaction .
Conversion into a Broad Range of Functional Groups
The boron moiety in pinacol boronic esters can be converted into a broad range of functional groups . These transformations include oxidations, aminations, halogenations, and C–C-bond-formations such as alkenylations, alkynylations and arylations .
Borylation Approaches
To access the B-building blocks, various borylation approaches have been developed over the years . The compound can be used in these borylation approaches .
properties
IUPAC Name |
2-tert-butyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1,3-oxazole |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H22BNO3/c1-11(2,3)10-15-8-9(16-10)14-17-12(4,5)13(6,7)18-14/h8H,1-7H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ICFGDNXEZDUUBC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CN=C(O2)C(C)(C)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H22BNO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
251.13 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-tert-Butyl-oxazole-5-boronic acid pinacol ester | |
CAS RN |
2408429-93-4 |
Source
|
Record name | 2-tert-butyl-5-(tetramethyl-1,3,2-dioxaborolan-2-yl)-1,3-oxazole | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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